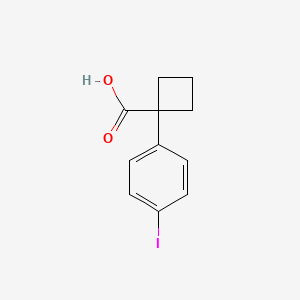

1-(4-Iodophenyl)cyclobutanecarboxylic acid

Description

1-(4-Iodophenyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a para-iodophenyl substituent. Its molecular structure combines the strained cyclobutane ring with an electron-rich aromatic system modified by a heavy halogen (iodine). This compound is primarily utilized in organic synthesis and pharmaceutical research, though its commercial availability has been discontinued .

Properties

IUPAC Name |

1-(4-iodophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCKXHXXUWWDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclobutanecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzene and cyclobutanecarboxylic acid.

Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst and solvent. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions may vary based on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted phenylcyclobutanecarboxylic acids.

Scientific Research Applications

1-(4-Iodophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Research and Application Insights

- Reactivity : Iodine’s polarizability makes this compound susceptible to nucleophilic aromatic substitution, unlike chloro or bromo analogs.

- Biological Relevance : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance binding to enzymatic pockets, while bulky substituents (tert-butyl) improve membrane permeability .

- Synthetic Utility : Hydroxyl and ketone-containing derivatives (e.g., 3-oxo analogs) serve as intermediates for further functionalization .

Biological Activity

1-(4-Iodophenyl)cyclobutanecarboxylic acid is an organic compound characterized by its unique structure, which includes an iodophenyl group attached to a cyclobutanecarboxylic acid moiety. While its synthesis and chemical properties have been explored, research into its biological activity remains limited. This article aims to summarize the available data on the biological activity of this compound, including potential therapeutic applications, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C₁₁H₁₁IO₂

- IUPAC Name : 1-(4-iodophenyl)cyclobutane-1-carboxylic acid

- CAS Number : 630382-89-7

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-iodobenzene and cyclobutanecarboxylic acid.

- Reaction Conditions : Commonly employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, under optimized conditions to ensure high yield and purity.

Biological Activity Overview

Research indicates that while specific studies on the biological activity of this compound are sparse, compounds with similar structures have shown various biological activities. These may include:

- Anticancer Properties : Some derivatives exhibit potential in inhibiting cancer cell proliferation.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

The precise mechanism of action for this compound is not well-characterized. However, it is hypothesized that:

- The iodophenyl group may facilitate interactions with biological targets.

- Potential binding to enzymes could lead to modulation of metabolic pathways .

Case Studies and Research Findings

A few studies have explored related compounds which provide insights into the potential biological activities of this compound:

Table 1: Comparative Biological Activity of Similar Compounds

Potential Therapeutic Applications

Given the structural similarities with other biologically active compounds, this compound may hold promise in:

- Drug Development : As a building block for synthesizing new pharmaceuticals targeting cancer or other diseases.

- Biochemical Probes : Its interactions with biological molecules could be useful in biochemical assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.